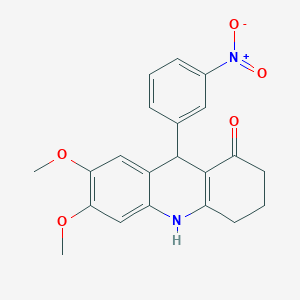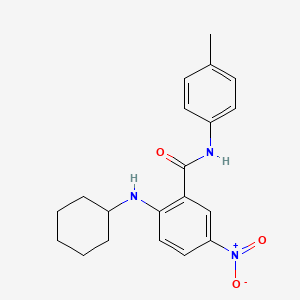
6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound characterized by its acridine core structure. Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the methoxy and nitrophenyl groups. Common reagents used in these reactions include methoxybenzene, nitrobenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrophenyl groups, often using reagents like sodium methoxide or halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s biological activity is studied for potential use as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins, potentially inhibiting their function. The molecular targets and pathways involved are still under investigation, but these interactions are key to its biological activity.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one include other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent dye.
Proflavine: Used as an antiseptic and for its antibacterial properties.
Amsacrine: An antineoplastic agent used in cancer treatment. The uniqueness of 6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6,7-dimethoxy-9-(3-nitrophenyl)-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C21H20N2O5/c1-27-18-10-14-16(11-19(18)28-2)22-15-7-4-8-17(24)21(15)20(14)12-5-3-6-13(9-12)23(25)26/h3,5-6,9-11,20,22H,4,7-8H2,1-2H3 |
InChI Key |
DJJZSQBZJYOPFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12487918.png)


![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine](/img/structure/B12487933.png)
![2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
![2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12487944.png)
![N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B12487947.png)
![Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487950.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487952.png)
![2-(3-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487956.png)
![4-[(E)-azepan-1-yldiazenyl]benzenesulfonamide](/img/structure/B12487964.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12487972.png)

